molecular formula C19H13F2N5O2 B2421537 N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide CAS No. 1021045-87-3

N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

Cat. No. B2421537
CAS RN: 1021045-87-3
M. Wt: 381.343
InChI Key: BEFSIIMSCYKSEM-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C19H13F2N5O2 and its molecular weight is 381.343. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antimicrobial Activities

Research by Riyadh, Kheder, and Asiry (2013) explores the synthesis of triazole, triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives incorporating an antipyrin moiety. Some of these compounds displayed significant anticancer and antimicrobial activities, showcasing the potential of such chemical frameworks in developing treatments for various diseases (Riyadh, Kheder, & Asiry, 2013).

Antipsychotic Agents

Wise et al. (1987) reported on the antipsychotic-like profile of certain pyrazol compounds in behavioral animal tests, highlighting their potential as novel antipsychotic agents without the dopamine receptor interaction typical of clinically available antipsychotics (Wise et al., 1987).

A2A Adenosine Receptor Antagonists

Kumar and colleagues (2011) synthesized pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, including SCH 442416, which exhibit high affinity and selectivity as antagonists for the human A2A adenosine receptor. These compounds serve as valuable pharmacological probes for studying the receptor, demonstrating the utility of such chemical structures in neurological research (Kumar et al., 2011).

Anti-Inflammatory Activity

Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide showing significant anti-inflammatory activity, highlighting the potential of these compounds in addressing inflammation-related conditions (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N5O2/c20-13-7-5-12(6-8-13)16-9-17-19(28)25(22-11-26(17)24-16)10-18(27)23-15-4-2-1-3-14(15)21/h1-9,11H,10H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFSIIMSCYKSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

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